
1-(2,2-Difluoroethyl)-5-methylpyrazol-4-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Difluoroethyl)-5-methylpyrazol-4-amine;dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluoroethyl group attached to a pyrazole ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluoroethyl)-5-methylpyrazol-4-amine typically involves the introduction of the difluoroethyl group to a pyrazole precursor. One common method involves the reaction of 5-methylpyrazole with 2,2-difluoroethylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process typically includes the preparation of intermediates, followed by the introduction of the difluoroethyl group through nucleophilic substitution or other suitable reactions. The final product is then purified and converted to its dihydrochloride salt form for stability and ease of handling.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluoroethyl)-5-methylpyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, often involving the removal of the difluoroethyl group.
Substitution: Nucleophilic substitution reactions are common, where the difluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or other strong bases can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroethyl oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
1-(2,2-Difluoroethyl)-5-methylpyrazol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-5-methylpyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and specificity, leading to modulation of the target’s activity. This interaction can trigger a cascade of biochemical events, ultimately resulting in the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2-Difluoroethyl)-3-methylpyrazol-4-amine
- 1-(2,2-Difluoroethyl)-5-ethylpyrazol-4-amine
- 1-(2,2-Difluoroethyl)-5-methylpyrazol-3-amine
Uniqueness
1-(2,2-Difluoroethyl)-5-methylpyrazol-4-amine is unique due to the specific positioning of the difluoroethyl group and the methyl group on the pyrazole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Biological Activity
Overview
1-(2,2-Difluoroethyl)-5-methylpyrazol-4-amine;dihydrochloride is a synthetic compound that has gained attention in various scientific fields, particularly for its potential biological activities. This compound features a unique chemical structure characterized by difluoroethyl and pyrazolyl groups, which contribute to its distinct properties and biological interactions.
Property | Value |
---|---|
Molecular Formula | C11H16ClF2N5 |
Molecular Weight | 291.73 g/mol |
IUPAC Name | 1-(2,2-difluoroethyl)-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-4-amine; hydrochloride |
CAS Number | 1856078-17-5 |
The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The difluoroethyl group enhances binding affinity to certain enzymes or receptors, while the pyrazole ring facilitates hydrogen bonding and hydrophobic interactions. These interactions can modulate various biological pathways, potentially leading to therapeutic effects.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in infectious disease treatment.
- Anticancer Potential : The compound has been explored for its anticancer properties, with studies indicating potential efficacy against various cancer cell lines.
Case Studies and Research Findings
- Antidiabetic Activity : A study evaluated the compound's ability to inhibit α-glucosidase and α-amylase enzymes, key targets in diabetes management. The results showed significant inhibition with IC50 values comparable to standard drugs like Acarbose .
- Antioxidant Properties : In vitro assays demonstrated that the compound exhibits considerable antioxidant activity through various mechanisms, including radical scavenging capabilities .
- Molecular Docking Studies : Computational analyses have been employed to predict the binding modes of the compound with target enzymes. These studies provide insights into the molecular interactions that underlie its biological effects .
Summary of Biological Activities
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-5-methylpyrazol-4-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3.2ClH/c1-4-5(9)2-10-11(4)3-6(7)8;;/h2,6H,3,9H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQXBCCSSMPZHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC(F)F)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2F2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.